molecular formula C7H10N2 B3048282 N,3-dimethylpyridin-4-amine CAS No. 1633-42-7

N,3-dimethylpyridin-4-amine

Cat. No.: B3048282
CAS No.: 1633-42-7
M. Wt: 122.17 g/mol
InChI Key: HSOBREMHIAAEND-UHFFFAOYSA-N
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Description

N,3-dimethylpyridin-4-amine: is a derivative of pyridine, characterized by the presence of two methyl groups attached to the nitrogen atom and the third carbon atom of the pyridine ring. This compound is known for its significant role as a nucleophilic catalyst in various organic reactions, particularly in esterification and acylation processes .

Mechanism of Action

Target of Action

N,3-Dimethylpyridin-4-amine (DMAP) is a derivative of pyridine and acts as a highly versatile nucleophilic catalyst . Its primary targets are acylation reactions and esterifications . It is also employed in various organic transformations like the Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, and applications in natural products chemistry .

Biochemical Pathways

DMAP is involved in the synthesis of indoles via Fischer indole synthesis, and 1H-tetrazoles via click chemistry . These biochemical pathways are crucial for the synthesis of many biologically active compounds. The method is environmentally friendly, requiring only minimum catalyst loading .

Pharmacokinetics

It’s known that dmap is a solid at room temperature and has a solubility of 76 g/l in water at 25 ºc , which may influence its bioavailability.

Result of Action

The result of DMAP’s action is the efficient synthesis of various organic compounds. For instance, it can catalyze the synthesis of indoles and 1H-tetrazoles . It also facilitates various organic transformations, contributing to the production of a wide range of chemicals .

Action Environment

The action of DMAP can be influenced by environmental factors. For instance, the reaction was carried out under a solvent-free environment in the case of 1H-tetrazole formation . Moreover, thermal studies of DMAP have been carried out to determine their stability for temperature-dependent reactions . The method is environmentally friendly, requiring only minimum catalyst loading .

Biochemical Analysis

Biochemical Properties

N,3-dimethylpyridin-4-amine has been found to interact with various biomolecules in biochemical reactions . It has been used as a catalyst in the synthesis of indoles and 1H-tetrazoles . The nature of these interactions is largely dependent on the specific biochemical reaction in which this compound is involved.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is known to exert its effects at the molecular level through its interactions with other biomolecules, potentially influencing enzyme activity and gene expression . The specifics of these interactions and their implications for the compound’s mechanism of action are still being explored.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Studies have shown that it exhibits stability and does not degrade easily, making it suitable for temperature-dependent reactions . Long-term effects on cellular function in in vitro or in vivo studies are still being investigated.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Comparison with Similar Compounds

Uniqueness: N,3-dimethylpyridin-4-amine is unique due to its specific substitution pattern, which provides distinct electronic properties and reactivity compared to other pyridine derivatives. This uniqueness makes it particularly effective in certain catalytic applications where other compounds may not perform as well .

Properties

IUPAC Name

N,3-dimethylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-5-9-4-3-7(6)8-2/h3-5H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOBREMHIAAEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355851
Record name N,3-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1633-42-7
Record name N,3-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,3-dimethylpyridin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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